molecular formula C13H14N2S B5691659 1H-indol-3-yl(pyrrolidin-1-yl)methanethione

1H-indol-3-yl(pyrrolidin-1-yl)methanethione

Cat. No.: B5691659
M. Wt: 230.33 g/mol
InChI Key: GCHKVHJBPKTOPQ-UHFFFAOYSA-N
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Description

1H-indol-3-yl(pyrrolidin-1-yl)methanethione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Properties

IUPAC Name

1H-indol-3-yl(pyrrolidin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c16-13(15-7-3-4-8-15)11-9-14-12-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHKVHJBPKTOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indol-3-yl(pyrrolidin-1-yl)methanethione typically involves the reaction of indole derivatives with pyrrolidine and methanethione. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . The resulting indole derivative can then be further reacted with pyrrolidine and methanethione under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of 1H-indol-3-yl(pyrrolidin-1-yl)methanethione may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-indol-3-yl(pyrrolidin-1-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole alkaloids.

Scientific Research Applications

1H-indol-3-yl(pyrrolidin-1-yl)methanethione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-indol-3-yl(pyrrolidin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carbaldehyde: Another indole derivative with similar structural features.

    1H-indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    1H-indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Uniqueness

1H-indol-3-yl(pyrrolidin-1-yl)methanethione is unique due to its specific combination of the indole ring with pyrrolidine and methanethione, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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